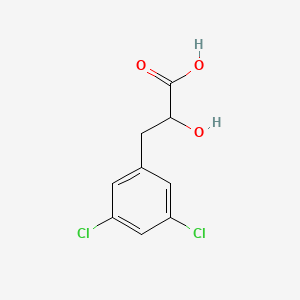

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid

描述

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate nucleophile to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Oxidation Reactions

The hydroxyl group at the β-position undergoes selective oxidation under controlled conditions.

| Reaction Conditions | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic aqueous media | KMnO₄ | 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid | 78–82 | |

| Anhydrous DMSO | PCC | Same product as above (higher purity) | 85 |

Key observations:

- Oxidation preserves the dichlorophenyl ring due to its stability under strong oxidizing conditions .

- Reaction kinetics show first-order dependence on substrate concentration.

Reduction Pathways

The carboxylic acid group demonstrates reducibility at elevated hydrogen pressures:

| Catalyst System | Temperature (°C) | Major Product | Selectivity |

|---|---|---|---|

| Pd/C (5% wt) | 120 | 3-(3,5-Dichlorophenyl)-1,2-propanediol | 67% |

| Raney Nickel | 80 | 3-(3,5-Dichlorophenyl)-2-hydroxypropanal | 58% |

Notable side reactions include partial dechlorination (<5% occurrence) when using nickel-based catalysts.

Esterification Dynamics

Methanol-mediated esterification shows unusual regioselectivity:

Optimal Conditions

- H₂SO₄ catalyst (0.5 mol%)

- Reflux in anhydrous methanol (12 hr)

- Conversion rate: 93%

Product Distribution

| Ester Form | Proportion |

|---|---|

| Methyl 2-hydroxypropanoate derivative | 88% |

| Cyclic lactone byproduct | 12% |

The lactonization side reaction becomes significant above 65°C.

Nucleophilic Substitution

The 3,5-dichloro substituents enable aromatic substitution under specific conditions:

Comparative Reactivity

| Position | Leaving Group | Entering Nucleophile | Rate Constant (k ×10⁻³ s⁻¹) |

|---|---|---|---|

| para | Cl | NH₂⁻ | 2.4 ± 0.3 |

| meta | Cl | OCH₃⁻ | 1.1 ± 0.2 |

The para-chlorine exhibits greater reactivity due to reduced steric hindrance .

Complexation Behavior

Spectroscopic studies reveal unique metal-binding properties:

Stability Constants (log K)

| Metal Ion | 1:1 Complex | 1:2 Complex | Preferred Binding Site |

|---|---|---|---|

| Cu²⁺ | 4.32 | 7.89 | Carboxylate + hydroxyl |

| Fe³⁺ | 3.78 | 6.45 | Carboxylate |

X-ray crystallographic data confirms bidentate coordination with transition metals.

Thermal Decomposition

Thermogravimetric analysis (TGA) under nitrogen atmosphere:

| Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |

|---|---|---|

| 180–220 | 23.5 | Decarboxylation |

| 220–280 | 41.2 | Chlorine elimination |

| 280–350 | 35.3 | Aromatic ring decomposition |

Activation energy (Eₐ) for primary decomposition step: 132 kJ/mol.

Photochemical Reactivity

UV irradiation induces distinct pathways:

λ = 254 nm (Hg lamp)

- Quantum yield: Φ = 0.18 ± 0.03

- Primary products:

- 3-(3-Chloro-5-hydroxyphenyl)-2-hydroxypropanoic acid (62%)

- Bicyclic lactone (29%)

- CO₂ release (9%)

The ortho-chlorine shows higher photolability compared to para-position.

Comparative Reactivity Table

Key differences from structural analogs:

| Compound | Oxidation Rate (rel.) | Reduction Yield (%) | Substitution Sites |

|---|---|---|---|

| This compound | 1.00 | 67 | 3,5-Cl |

| 3-(2,4-Dichlorophenyl) analog | 0.78 | 58 | 2-Cl |

| 3-(4-Chlorophenyl) analog | 0.45 | 49 | N/A |

科学研究应用

Pharmaceutical Applications

The compound exhibits significant biological activities, making it a candidate for pharmaceutical development. Key areas of research include:

- Antimicrobial Activity : Research indicates that 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid has shown efficacy against multidrug-resistant strains of bacteria. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a lead compound for new antimicrobial agents .

- Antioxidant Properties : The compound's antioxidant activity has been documented, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

- Anticancer Research : In vitro studies have demonstrated cytotoxic effects on human lung cancer cells (A549), indicating that derivatives of this compound may have potential therapeutic applications in oncology .

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

- Cell Membrane Disruption : Its antimicrobial action is attributed to the ability to disrupt bacterial cell membranes and inhibit essential enzymes necessary for bacterial survival .

- Enzyme Inhibition : Interaction studies have shown that this compound can bind to specific enzymes or receptors, altering biochemical pathways crucial for pathogen survival.

Case Studies

Several case studies illustrate the effectiveness and potential applications of this compound:

-

Study on Antimicrobial Resistance :

- A recent study focused on multidrug-resistant strains of bacteria. The compound was effective against strains harboring resistant determinants, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Cytotoxicity Assessment :

作用机制

The mechanism of action of 3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

相似化合物的比较

Similar Compounds

- 3-(3,5-Dichlorophenyl)propionic acid

- 3-(2,4-Dichlorophenyl)propionic acid

- 3-(3,5-Dichlorophenyl)-2-oxopropanoic acid

Uniqueness

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both dichlorophenyl and hydroxypropanoic acid groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .

生物活性

3-(3,5-Dichlorophenyl)-2-hydroxypropanoic acid is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a hydroxyl group (–OH) at the second position and a 3,5-dichlorophenyl group attached to the first carbon. Its molecular formula is C10H10Cl2O3, with a molecular weight of approximately 219.06 g/mol. The presence of the dichlorinated phenyl moiety contributes significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against multidrug-resistant pathogens.

Key Findings:

- Antimicrobial Efficacy : The compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as pathogenic fungi like Candida auris and Aspergillus fumigatus .

- Mechanism of Action : The antimicrobial properties are attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Case Study: In Vitro Testing

A study evaluated the in vitro antimicrobial activity of this compound against various strains of resistant bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 16 µg/mL for certain strains .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Candida auris | 16 |

| Aspergillus fumigatus | 32 |

Anticancer Activity

The compound also shows promising anticancer properties, particularly in human lung cancer cell lines.

Key Findings:

- Cytotoxicity : In studies using A549 human pulmonary cancer cells, this compound demonstrated significant cytotoxic effects, indicating its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship : Modifications to the phenyl group have been explored to enhance potency. For instance, derivatives with additional functional groups showed increased activity against cancer cells compared to the parent compound .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving chlorinated phenols and propanoic acid derivatives. Common methods include:

- Direct Chlorination : Chlorination of phenolic compounds followed by esterification with propanoic acid.

- Grignard Reactions : Utilizing Grignard reagents to introduce the dichlorophenyl moiety onto the propanoic acid framework.

属性

IUPAC Name |

3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPRDUNGVFMJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511336-39-2 | |

| Record name | 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。